3-[(2-Pyridylmethyl)amino]propanamide
Description
3-[(2-Pyridylmethyl)amino]propanamide is a propanamide derivative featuring a 2-pyridylmethylamino substituent. The compound’s core structure—a propanamide backbone with nitrogen-containing substituents—allows for versatile functionalization, making it a scaffold of interest in medicinal and materials chemistry .
Properties
Molecular Formula |
C9H13N3O |
|---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
3-(pyridin-2-ylmethylamino)propanamide |
InChI |
InChI=1S/C9H13N3O/c10-9(13)4-6-11-7-8-3-1-2-5-12-8/h1-3,5,11H,4,6-7H2,(H2,10,13) |
InChI Key |
LJERIEZSFFLIIC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)CNCCC(=O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The biological and physicochemical properties of propanamide derivatives are highly dependent on their substituents. Below is a detailed comparison of structurally related compounds:
Structural Analogs and Their Properties
Key Research Findings
- Structure-Activity Relationships : Electron-withdrawing groups (e.g., Cl, CF₃) enhance metabolic stability and target binding, while nitrogen-rich substituents (e.g., pyridyl, pyrazole) improve solubility and bioavailability .
- Crystallography : The pyridyl-pyrazole derivative () adopts a coplanar conformation (dihedral angle: 1.87°), facilitating intermolecular N–H···N/O interactions critical for crystal packing .
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